molecular formula C17H17N5O2 B2826446 (1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034481-75-7

(1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2826446
CAS No.: 2034481-75-7
M. Wt: 323.356
InChI Key: YWHHVHXNQDNCHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule combining a benzoimidazole core with a pyrrolidine-pyrrolidin-1-yl)methanone" (referred to hereafter as the target compound) is a hybrid heterocyclic molecule combining a benzoimidazole core with a pyrrolidine-linked 6-methylpyridazine moiety. The compound’s synthesis involves multi-step protocols, as outlined in patent intermediates (e.g., Intermediate 59 in ), where methoxy and methyl substituents on the indeno-pyridine system are modified to achieve the final structure.

Properties

IUPAC Name

3H-benzimidazol-5-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-11-2-5-16(21-20-11)24-13-6-7-22(9-13)17(23)12-3-4-14-15(8-12)19-10-18-14/h2-5,8,10,13H,6-7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHHVHXNQDNCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone , identified by CAS number 2034576-85-5 , has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and findings from various research sources.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N5O2C_{18}H_{19}N_{5}O_{2} with a molecular weight of 337.4 g/mol . The structure features a benzoimidazole core linked to a pyrrolidine ring substituted with a 6-methylpyridazine moiety through an ether linkage, which is pivotal for its biological activity.

PropertyValue
Molecular FormulaC18H19N5O2C_{18}H_{19}N_{5}O_{2}
Molecular Weight337.4 g/mol
CAS Number2034576-85-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the benzimidazole core through the condensation of o-phenylenediamine with carboxylic acids under acidic conditions. Subsequent steps include the introduction of the acetamide group and the attachment of the pyridazine moiety through nucleophilic substitution reactions .

Research indicates that this compound may function as a multi-targeted kinase inhibitor, affecting several pathways involved in cancer cell proliferation and survival. Notably, it has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including HepG2 liver cancer cells. The mechanism involves upregulation of pro-apoptotic factors such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against multiple cancer cell lines. For example, compounds related to the benzimidazole structure have shown IC50 values ranging from 7.82 to 21.48 μM , comparable to established chemotherapeutic agents such as sorafenib and doxorubicin .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of several benzimidazole derivatives, including those similar to this compound, demonstrating potent activity against human colon cancer (HCT116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF7) cell lines.
    • Results indicated that compounds exhibited IC50 values between 4.17 μM and 24.06 μM , highlighting their potential as effective anticancer agents .
  • Targeting Kinases :
    • The compound has been identified as a promising inhibitor of key kinases involved in tumor progression, including EGFR and mTOR. Molecular docking studies have revealed strong binding affinities, suggesting that structural modifications could enhance its efficacy as a targeted therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares structural motifs with several classes of bioactive molecules:

Compound Name Key Structural Features Pharmacological Relevance Reference
Target Compound Benzoimidazole + pyrrolidin-1-yl-methanone + 6-methylpyridazine Potential kinase/modulator target
Intermediate 59 () Benzoimidazole + hexahydro-indeno-pyridine + methoxy/methyl groups Intermediate for kinase inhibitors
[5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone () Indole + dihydropyrazole + pyridinyl-methanone Antimicrobial activity (hypothesized)
6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-5-phthalanyl)-4-methyl-4-hexenoic acid () Tetrazole + biphenylmethyl + carboxylic acid Angiotensin II receptor modulation

Key Observations :

  • Benzoimidazole vs.
  • Pyrrolidin-1-yl-methanone Linker: This linker provides conformational flexibility, distinguishing it from rigid hexahydro-indeno-pyridine systems in Intermediate 59 .
  • 6-Methylpyridazine vs. Tetrazole : The pyridazine moiety may confer distinct electronic properties compared to tetrazole-containing analogues, influencing solubility and target selectivity .
Pharmacological and Computational Comparisons

Antimicrobial Activity: Imidazole derivatives, such as those in , exhibit growth inhibitory activity against microbes (e.g., Staphylococcus aureus and E. coli).

Kinase Inhibition Potential: AutoDock-based studies () on similar compounds highlight the importance of the pyrrolidine linker in accommodating flexible receptor binding. For example, Intermediate 59 () shows affinity for kinases due to its hexahydro-indeno-pyridine system, whereas the target compound’s pyridazine group may enhance selectivity for tyrosine kinases .

Pharmacokinetic Properties : Density functional theory (DFT) calculations () predict that the target compound’s electron density distribution favors moderate solubility, comparable to tetrazole derivatives (). However, its logP value is likely higher than carboxylic acid-containing analogues, suggesting improved membrane permeability .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology :

  • Stepwise Coupling : Use sequential coupling reactions to assemble the pyrrolidine, pyridazine, and benzimidazole moieties. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) should be systematically varied to minimize side products .
  • Analytical Monitoring : Employ HPLC to track reaction progress and NMR to verify intermediate structures. For example, monitor the formation of the pyrrolidinyl-methanone linkage via 1H^{1}\text{H}-NMR shifts at δ 3.5–4.5 ppm (pyrrolidine protons) .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the final product, followed by recrystallization for purity enhancement .

Q. What analytical techniques are most effective for characterizing the compound’s structure?

  • Methodology :

  • Spectroscopic Analysis : Combine 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm backbone connectivity (e.g., pyridazine oxygen coupling to pyrrolidine at δ 5.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., [M+H]+^+ peak at m/z corresponding to C19_{19}H18_{18}N6_{6}O2_{2}).
  • FTIR : Identify carbonyl stretching vibrations (~1650–1700 cm1^{-1}) and aromatic C–H bonds (~3100 cm1^{-1}) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s target-binding affinity?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituent variations on the benzimidazole (e.g., electron-withdrawing groups at position 6) or pyridazine (e.g., methyl vs. dimethylamino groups). Compare binding data (IC50_{50}) from enzyme inhibition assays .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with hypothetical targets (e.g., kinase domains). Prioritize modifications that improve hydrogen bonding with active-site residues .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodology :

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to rule out protocol variability .
  • Orthogonal Assays : Validate results using complementary methods (e.g., surface plasmon resonance for binding affinity vs. fluorescence polarization for enzymatic activity) .
  • Meta-Analysis : Compare datasets from PubChem or ChEMBL to identify trends in potency or selectivity .

Q. What experimental strategies can evaluate the compound’s stability under physiological conditions?

  • Methodology :

  • pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C and quantify degradation via HPLC at 24-hour intervals .
  • Metabolic Stability : Use liver microsome assays to assess CYP450-mediated oxidation. Monitor parent compound depletion and metabolite formation .
  • Light/Temperature Sensitivity : Store samples under accelerated degradation conditions (e.g., 40°C/75% RH) and analyze stability-indicating parameters .

Q. How can computational modeling guide the identification of biological targets?

  • Methodology :

  • Pharmacophore Mapping : Generate 3D pharmacophore models based on the compound’s functional groups (e.g., benzimidazole as a hydrogen bond donor) and screen against protein databases .
  • Molecular Dynamics (MD) Simulations : Simulate binding to candidate receptors (e.g., G-protein-coupled receptors) over 100-ns trajectories to assess binding mode stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.